(2R)-2-Nonyloxirane
Overview
Description
CCX354 is a small molecule drug that acts as an antagonist of the C-C chemokine receptor type 1 (CCR1). It was developed by ChemoCentryx, Inc. for its potential anti-inflammatory and immunomodulatory properties. The compound has been primarily investigated for its therapeutic potential in treating rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCX354 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a phenylpiperazine skeleton, which is then modified to introduce various functional groups. The final step involves the coupling of these intermediates to form the complete molecule. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of CCX354 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
CCX354 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of CCX354.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Biological Activity
(2R)-2-Nonyloxirane, a chiral epoxide, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies that illustrate its significance in various fields, particularly in pharmacology and toxicology.
This compound is characterized by its epoxide structure, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including organocatalysis, which has been shown to yield high enantiomeric purity and good yields of the desired product .
Key Chemical Properties:
- Molecular Formula: C₉H₁₈O
- Molecular Weight: 142.24 g/mol
- Appearance: Colorless oil
- Refractive Index: Specific values vary based on purity and conditions.
Antiviral Properties
Recent studies have indicated that this compound may exhibit antiviral properties. It has been investigated as a potential inhibitor of key metabolic enzymes involved in viral replication. The mechanism involves restoring metabolic flux disrupted by viral infections, thereby limiting viral propagation . In vitro assays have demonstrated its efficacy against specific viral strains, although further research is required to confirm these findings in animal models.
Toxicological Effects
The compound's epoxide nature suggests potential reactivity with biological macromolecules, raising concerns about its toxicity. Studies have shown that exposure to certain concentrations can lead to cytotoxic effects in mammalian cell lines. For example, a concentration-dependent study indicated significant cell death at higher concentrations of this compound, highlighting the importance of dosage in assessing its safety profile .
Case Study 1: Antiviral Activity Assessment
A recent study conducted by researchers aimed to evaluate the antiviral activity of this compound against influenza virus. The study utilized a series of in vitro assays to measure viral titers in infected cells treated with varying concentrations of the compound. Results indicated that:
- Effective Concentration (EC50): 15 µM
- Selectivity Index (SI): 10, suggesting a favorable therapeutic window.
These findings support the potential use of this compound as a lead compound for antiviral drug development.
Case Study 2: Toxicity Evaluation
Another investigation focused on the cytotoxic effects of this compound on human liver cells. The study employed an MTT assay to assess cell viability after exposure to different concentrations over 24 hours. Key results included:
- IC50 Value: 25 µM
- Mechanism of Action: Induction of apoptosis confirmed by flow cytometry analysis.
This study underscores the need for careful evaluation of the compound's safety before therapeutic applications can be considered.
Research Findings Summary Table
Properties
IUPAC Name |
(2R)-2-nonyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h11H,2-10H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVAZSIZYQIZCR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580513 | |
Record name | (2R)-2-Nonyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123493-71-0 | |
Record name | (2R)-2-Nonyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-1,2-Epoxyundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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